3-(2,5-Dimethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2,5-Dimethoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a dimethoxyphenyl group, and a nitrophenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the dimethoxyphenyl and nitrophenylmethylidene groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitrophenyl group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest, particularly in the study of enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one: This compound shares the dimethoxyphenyl group and has been studied for its antitumor activity.
1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine: Known for its analgesic properties.
Uniqueness
3-(2,5-Dimethoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C19H17N5O5 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O5/c1-28-14-6-7-18(29-2)15(9-14)16-10-17(22-21-16)19(25)23-20-11-12-4-3-5-13(8-12)24(26)27/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-11+ |
InChI Key |
VELMHCGHYKQBMB-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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